

Phosalone's Potential for Groundwater Contamination: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phosalone

Cat. No.: B1677705

[Get Quote](#)

1.0 Executive Summary

Phosalone is an organophosphate insecticide and acaricide characterized by a molecular structure that dictates its environmental behavior.^{[1][2]} This technical guide provides a comprehensive analysis of **phosalone**'s potential to contaminate groundwater by examining its physicochemical properties, environmental fate, and transport mechanisms. Data compiled from various studies indicate that **phosalone** has a low potential for groundwater contamination. This conclusion is based on its low water solubility, strong adsorption to soil particles, and relatively rapid degradation in both soil and aquatic environments.^{[3][4]} Key degradation processes include aerobic soil metabolism, hydrolysis under alkaline conditions, and rapid photolysis.^{[3][4][5]} While its primary oxidative metabolite, **phosalone**-oxon, is of toxicological concern, the parent compound's immobility and short persistence limit its ability to leach into groundwater systems.^[3]

2.0 Introduction

Phosalone was introduced in 1963 as a non-systemic, broad-spectrum insecticide and acaricide used on a variety of crops.^[3] As an organophosphate, its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.^{[1][2]} The environmental safety of any pesticide is critically dependent on its potential to move from the point of application into non-target environmental compartments, with groundwater being a primary concern due to its role as a major source of drinking water.^{[6][7]} Assessing the potential for groundwater contamination involves a detailed understanding of a pesticide's

chemical properties and its interactions with soil and water under various environmental conditions.[8][9] This document synthesizes available data to provide a technical overview of **phosalone**'s environmental fate with a specific focus on its leaching potential.

3.0 Physicochemical Properties and their Implication for Leaching

A pesticide's tendency to leach is heavily influenced by its intrinsic physicochemical properties. Properties such as water solubility, soil adsorption capacity (often inferred from the octanol-water partition coefficient), and vapor pressure are critical determinants of its environmental mobility.[9] **Phosalone**'s properties consistently point towards limited mobility.

Table 1: Physicochemical Properties of **Phosalone**

Property	Value	Implication for Groundwater Contamination	Source(s)
Molecular Formula	C₁₂H₁₅ClNO₄PS₂	-	[4]
Molar Mass	367.81 g/mol	-	[1] [10]
Water Solubility	1.4 - 3.05 mg/L (at 20-25°C)	Low: Reduced potential for dissolution in soil water and subsequent leaching.	[1] [5] [11] [12]
log P _{ow}	4.01 (at 20°C)	High: Indicates lipophilicity and strong affinity for organic matter in soil, leading to high adsorption and low mobility.	[5]
Vapor Pressure	<0.5 x 10 ⁻⁶ mm Hg (at 24°C)	Low: Volatilization is not a significant dissipation pathway, meaning the compound will primarily remain in the soil and water phases.	[4]

| Density | 1.391 g/mL (at 20°C) | - [\[1\]](#)[\[4\]](#) |

4.0 Environmental Fate and Transport

The environmental fate of a pesticide describes its persistence and transformation in various environmental matrices.[\[8\]](#) For **phosalone**, strong soil adsorption and rapid degradation are the key processes that mitigate the risk of groundwater contamination.

4.1 Soil Adsorption and Mobility

Phosalone is characterized by its strong adsorption to soil particles, which renders it "essentially immobile" in soil column tests.[3][4] This high adsorption is consistent with its high log P_{ow} value, which indicates a preference for the organic carbon fraction of soil over the aqueous phase.[13] This strong binding significantly restricts its vertical movement through the soil profile, even with significant water flow.

Table 2: Soil Mobility and Adsorption of **Phosalone**

Parameter	Value	Interpretation	Source(s)
Soil Adsorption Coefficient (Kd)	21.2 mL/g	Strong adsorption to soil.	[12]
GUS Leaching Potential Index	0.21	Low leachability potential.	[12]

| Mobility Description | Essentially immobile | Confirmed in soil column leaching experiments. | [3][4] |

4.2 Degradation Pathways

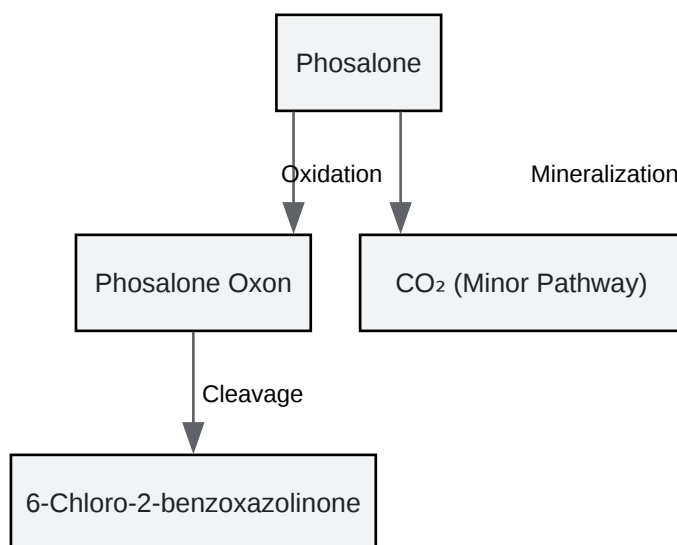
Phosalone is susceptible to degradation by biotic and abiotic processes, including microbial action, chemical hydrolysis, and photolysis. These processes transform the parent compound into various metabolites, reducing its concentration in the environment over time.

Table 3: Environmental Degradation Half-Lives of **Phosalone**

Degradation Process	Half-Life ($t_{1/2}$)	Conditions	Source(s)
Aerobic Soil Metabolism	1 - 7 days	Laboratory studies.	[3][4]
Field Dissipation	1 - 9 weeks	Field studies, encompasses multiple degradation processes.	[3][4]
Hydrolysis	Stable at pH 5 & 7	-	[3][4][14]
	9 days	pH 9	[2][3][4]

| Aqueous Photolysis | 15 - 20 minutes | pH 5, under mercury vapor arc lamp. |[5] |

The primary degradation pathway in soil involves the oxidation of the P=S bond to form **phosalone-oxon**, which is then followed by the cleavage of the phosphorodithioate linkage to yield 6-chloro-2-benzoxazolinone.[3]



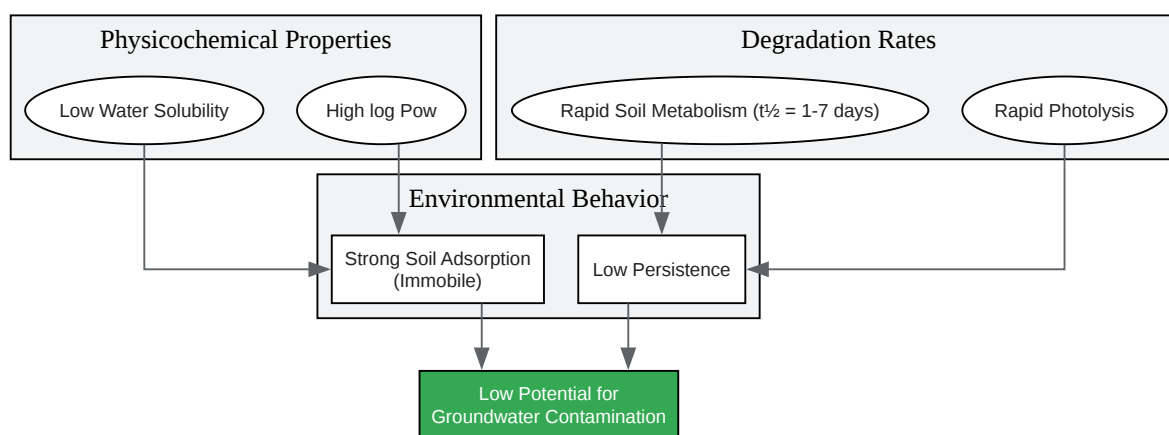
[Click to download full resolution via product page](#)

Caption: Primary degradation pathway of **phosalone** in soil.

5.0 Assessment of Groundwater Contamination Potential

The overall potential for a pesticide to contaminate groundwater is a function of its mobility and persistence. A compound that is both highly mobile and persistent poses the greatest risk.

Phosalone, however, exhibits properties that place it in a low-risk category. Its strong adsorption to soil severely limits its mobility, while its rapid degradation ensures that the small amounts that might be present in the soil solution do not persist long enough to be transported to underlying aquifers.^{[3][4]}



[Click to download full resolution via product page](#)

Caption: Logical assessment of **phosalone**'s groundwater contamination risk.

6.0 Key Experimental Protocols

The conclusions regarding **phosalone**'s environmental fate are based on standardized laboratory and field experiments. The methodologies for these key studies are outlined below.

6.1 Soil Column Leaching Study (General Protocol) Soil column leaching studies are designed to evaluate the mobility of a substance through a soil profile under controlled conditions.^{[15][16]}

- **Column Preparation:** A glass or stainless steel column is uniformly packed with a representative soil (e.g., sandy loam) to a specified bulk density.

- **Pre-conditioning:** The soil column is saturated with a solution (e.g., 0.01 M CaCl₂) by pumping the solution from the bottom upwards to displace air.
- **Pesticide Application:** A known concentration of **phosalone**, often radiolabeled for ease of detection, is applied to the top surface of the soil column.
- **Leaching:** The pre-conditioning solution is continuously applied to the top of the column at a constant flow rate to simulate rainfall or irrigation.
- **Eluate Collection:** The leachate (eluate) exiting the bottom of the column is collected in fractions over time.
- **Analysis:** The concentration of **phosalone** and its major degradates in each leachate fraction is quantified. After the experiment, the soil column is sectioned, and the distribution of the remaining radioactivity is determined to assess the final location of the chemical.

6.2 Aerobic Soil Metabolism Study This protocol, based on a reported study, determines the rate of degradation in soil under aerobic conditions.^[5]

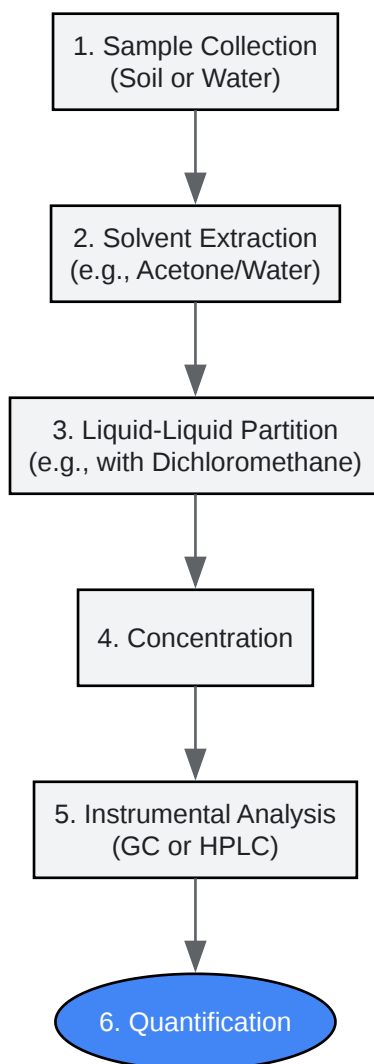
- **Soil Preparation:** A representative soil (e.g., loam) is sieved and its maximum water holding capacity is determined.
- **Treatment:** Radiolabeled [¹⁴C]**phosalone** is applied to soil samples at a concentration equivalent to a typical field application rate (e.g., 1 kg ai/ha, equivalent to ~1 µg/g soil).^[5]
- **Incubation:** The treated soil samples are maintained in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture level (e.g., 40% of maximum water holding capacity) for a period of up to 45 days.^[5]
- **CO₂ Trapping:** A stream of CO₂-free, humidified air is passed through the incubation flasks, and any evolved ¹⁴CO₂ (from mineralization of the **phosalone** molecule) is trapped in an alkaline solution.
- **Sampling and Extraction:** At specified time intervals, replicate soil samples are removed and extracted with an appropriate solvent mixture (e.g., acetone/water).

- **Analysis:** The extracts are analyzed using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent **phosalone** and its degradation products. The amount of trapped $^{14}\text{CO}_2$ is also quantified. The half-life is calculated from the disappearance curve of the parent compound.

6.3 Aqueous Photolysis Study This protocol, based on a reported experiment, assesses the degradation of **phosalone** in water due to sunlight.[\[5\]](#)

- **Solution Preparation:** A solution of **phosalone** (e.g., 1 mg/L) is prepared in sterile, buffered water (e.g., pH 5).[\[5\]](#)
- **Irradiation:** The solution is exposed to a light source that simulates the solar spectrum, such as a mercury vapor arc lamp with filters to remove wavelengths below 290 nm.[\[5\]](#) Dark controls (samples wrapped in aluminum foil) are run in parallel to account for non-photolytic degradation like hydrolysis.
- **Incubation:** Samples are maintained at a constant temperature (e.g., 25°C) during the experiment.[\[5\]](#)
- **Sampling:** Aliquots of the solution are withdrawn from both light-exposed and dark control samples at various time points.
- **Analysis:** The concentration of **phosalone** in the samples is determined by Gas Chromatography (GC) or HPLC. The photolysis half-life is calculated by comparing the degradation rate in the light-exposed samples to that in the dark controls.[\[5\]](#)

6.4 Residue Analysis in Environmental Samples This workflow describes the general procedure for determining **phosalone** concentrations in soil or water samples.[\[5\]](#)[\[17\]](#)[\[18\]](#)

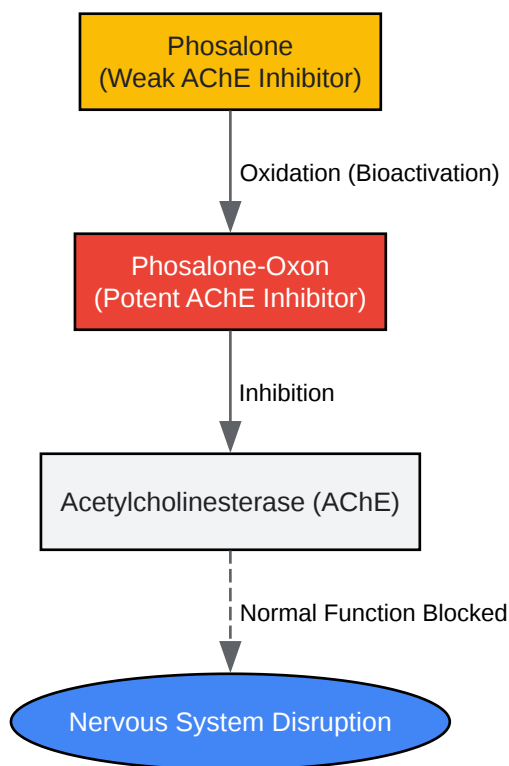


[Click to download full resolution via product page](#)

Caption: General workflow for **phosalone** residue analysis.

7.0 Toxicological Profile (Relevant to Environmental Fate)

Phosalone itself is a weak inhibitor of acetylcholinesterase (AChE).[1][3] However, its environmental fate is linked to its toxicology because its primary oxidative metabolite, **phosalone-oxon**, is a significantly more potent AChE inhibitor.[3] The rapid conversion of **phosalone** to **phosalone-oxon** is a key activation step.[11] While this is a critical aspect of its insecticidal activity and mammalian toxicity, the low mobility of the parent compound means that this activation process is unlikely to occur in groundwater. It is primarily relevant in the topsoil layer and within target and non-target organisms.



[Click to download full resolution via product page](#)

Caption: Toxicological activation pathway of **phosalone**.

8.0 Conclusion

Based on a comprehensive review of its physicochemical properties and environmental fate data, **phosalone** demonstrates a low potential for groundwater contamination. Its combination of low water solubility, high soil adsorption coefficient, and rapid degradation through microbial action and photolysis ensures that it remains in the upper soil layers where it degrades relatively quickly.[3][4][5] Therefore, under normal agricultural use, **phosalone** is considered unlikely to leach into groundwater and pose a significant contamination risk.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosalone - Wikipedia [en.wikipedia.org]
- 2. Phosalone CAS#: 2310-17-0 [m.chemicalbook.com]
- 3. EXTTOXNET PIP - PHOSALONE [exttoxnet.orst.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. fao.org [fao.org]
- 6. usgs.gov [usgs.gov]
- 7. epa.gov [epa.gov]
- 8. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 9. Isuagcenter.com [Isuagcenter.com]
- 10. Buy Phosalone | 2310-17-0 | >98% [smolecule.com]
- 11. Phosalone | C₁₂H₁₅ClNO₄PS₂ | CID 4793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phosalone (Ref: ENT 27163) [sitem.herts.ac.uk]
- 13. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. fao.org [fao.org]
- 15. researchgate.net [researchgate.net]
- 16. Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 17. env.go.jp [env.go.jp]
- 18. epa.gov [epa.gov]
- To cite this document: BenchChem. [Phosalone's Potential for Groundwater Contamination: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677705#phosalone-potential-for-groundwater-contamination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com